molecular formula C8H9BrFN B6602028 3-bromo-5-(2-fluoropropan-2-yl)pyridine CAS No. 2090369-99-4

3-bromo-5-(2-fluoropropan-2-yl)pyridine

Cat. No.: B6602028
CAS No.: 2090369-99-4
M. Wt: 218.07 g/mol
InChI Key: YAHUPKZLURGYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(2-fluoropropan-2-yl)pyridine (CAS 2090369-99-4) is a high-value halogenated pyridine derivative serving as a versatile building block in organic synthesis and pharmaceutical research. The compound features a molecular formula of C 8 H 9 BrFN and a molecular weight of 218.07 g/mol . Its structure incorporates both a bromine atom and a 2-fluoropropan-2-yl group on the pyridine ring, making it a critical intermediate for various coupling reactions and molecular functionalization . This compound is primarily utilized in industrial and scientific research, particularly in the development of more complex chemical entities . Its specific reactivity pattern allows researchers to perform regiospecific displacements, such as reactions with Grignard reagents in the presence of a phosphine ligand catalyst, to create advanced intermediates for active pharmaceutical ingredients (APIs) . The presence of both bromine and fluorine substituents enhances the molecule's potential to modulate the lipophilicity and metabolic stability of resulting compounds, which is a key consideration in medicinal chemistry. As a standard safety precaution, researchers should handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and avoid breathing its dust or vapors . This compound is intended for Research Use Only and is not classified as dangerous for transport . It should be stored in a cool, well-ventilated place with the container tightly closed .

Properties

IUPAC Name

3-bromo-5-(2-fluoropropan-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-8(2,10)6-3-7(9)5-11-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHUPKZLURGYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CN=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 5-Substituted Pyridines

3-Bromopyridine derivatives are typically synthesized via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). For example, 5-(propan-2-yl)pyridine undergoes bromination using Br2\text{Br}_2 in the presence of FeBr3\text{FeBr}_3 as a Lewis acid:

C8H11N+Br2FeBr3C8H9BrN+HBr\text{C}8\text{H}{11}\text{N} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{C}8\text{H}9\text{BrN} + \text{HBr}

Reaction conditions (0–20°C, 12–24 hours) yield 3-bromo-5-(propan-2-yl)pyridine with >85% purity. Challenges include regioisomer formation (e.g., 2-bromo derivatives), mitigated by steric hindrance from the 5-substituent.

Fluorination of Propan-2-yl Substituents

The propan-2-yl group is fluorinated using Deoxo-Fluor\text{Deoxo-Fluor} or DAST\text{DAST} (diethylaminosulfur trifluoride):

C8H9BrNDASTC8H8BrFN+HF\text{C}8\text{H}9\text{BrN} \xrightarrow{\text{DAST}} \text{C}8\text{H}8\text{BrFN} + \text{HF}

Optimal conditions (anhydrous CH2Cl2\text{CH}_2\text{Cl}_2, −10°C, 6 hours) achieve 75–80% conversion. Excess reagent and controlled temperature minimize side reactions like elimination.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 3-bromo-5-boronic ester pyridine and 2-fluoropropan-2-yl halides offers high regioselectivity. For example:

C5H3BrB(OH)2+C3H5FXPd(PPh3)4C8H8BrFN\text{C}5\text{H}3\text{BrB(OH)}2 + \text{C}3\text{H}5\text{FX} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}8\text{H}_8\text{BrFN}

Using K2CO3\text{K}_2\text{CO}_3 as a base and THF/H2O\text{THF}/\text{H}_2\text{O} solvent, yields reach 82%.

Grignard-Based Alkylation

Grignard reagents (e.g., 2-fluoropropan-2-yl magnesium bromide) react with 3-bromo-5-iodopyridine:

C5H3BrI+C3H5FMgBrC8H8BrFN+MgIBr\text{C}5\text{H}3\text{BrI} + \text{C}3\text{H}5\text{FMgBr} \rightarrow \text{C}8\text{H}8\text{BrFN} + \text{MgIBr}

Tetrahydrofuran (THF) at 0–10°C ensures controlled reactivity, with yields of 78–85%.

One-Pot Multistep Synthesis

Industrial-scale methods favor one-pot sequences to reduce purification steps. A representative protocol involves:

  • Iodination : 5-propan-2-ylpyridine treated with NIS\text{NIS} (N-iodosuccinimide) in CH3COOH\text{CH}_3\text{COOH}.

  • Bromination : Electrophilic bromination using Br2/FeBr3\text{Br}_2/\text{FeBr}_3.

  • Fluorination : DAST\text{DAST} in CH2Cl2\text{CH}_2\text{Cl}_2.

This method achieves an overall yield of 65–70%, with purity >95% after crystallization.

Industrial-Scale Optimization

Solvent and Temperature Effects

  • Grignard reactions : Tetrahydrofuran (THF) outperforms diethyl ether due to better solubility and lower volatility.

  • Fluorination : Anhydrous CH2Cl2\text{CH}_2\text{Cl}_2 prevents hydrolysis of fluorinating agents.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)2\text{Pd(OAc)}_2) with bulky phosphine ligands (e.g., XPhos\text{XPhos}) enhance cross-coupling efficiency, reducing side-product formation.

Comparative Data Table

MethodStarting MaterialKey ReagentYield (%)Purity (%)
Suzuki-Miyaura Coupling3-Bromo-5-boronic esterPd(PPh₃)₄8298.5
Grignard Alkylation3-Bromo-5-iodopyridineC₃H₅FMgBr8599.2
One-Pot Synthesis5-Propan-2-ylpyridineNIS, Br₂, DAST7095.0

Chemical Reactions Analysis

3-bromo-5-(2-fluoropropan-2-yl)pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-(2-fluoropropan-2-yl)pyridine has shown potential as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively:

  • Cholinergic Drugs : This compound acts as an important intermediate for synthesizing cholinergic drugs, which are used to treat gastrointestinal disorders and neurological conditions .
  • Antimicrobial Agents : Similar compounds have been explored for their antimicrobial properties, with the bromine and fluorine substituents enhancing their biological activity .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Heterocycles : It can be utilized in the construction of complex heterocyclic structures, which are essential in drug development .
  • Electroluminescent Devices : Research indicates that derivatives of this compound can be employed in the fabrication of organic electroluminescent devices, contributing to advancements in display technologies .

Case Study 1: Synthesis of Cholinergic Drugs

A study demonstrated the synthesis of a cholinergic agent using this compound as a key intermediate. The reaction involved several steps including bromination and nucleophilic substitution, leading to high-yield production of the target drug with favorable pharmacokinetic properties .

Case Study 2: Antimicrobial Activity

Research on structurally similar compounds revealed that those containing bromine and fluorine exhibited enhanced antimicrobial activity against various pathogens. The study highlighted how modifications to the pyridine ring could influence binding affinity and efficacy .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
4-Bromo-2-(2-fluoropropan-2-yl)pyridineStructureDifferent electronic properties due to position of bromine
5-Bromo-2-(2-fluoroethyl)pyridineStructureVariation in substituent size affects reactivity

Mechanism of Action

The mechanism of action of 3-bromo-5-(2-fluoropropan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

3-Bromo-5-(2,5-Difluorophenyl)Pyridine
  • Structure : Aryl substitution with a 2,5-difluorophenyl group.
  • Key Findings: Exhibits stronger electron-withdrawing effects compared to alkyl fluorinated derivatives, as confirmed by DFT calculations (HOMO-LUMO gap: 4.92 eV) . Higher dipole moment (5.12 Debye) due to asymmetric fluorine distribution, enhancing nonlinear optical (NLO) properties . Synthesis: Achieved via Pd-catalyzed cross-coupling, yielding 85% under optimized conditions .
3-Bromo-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
  • Structure : Boronate ester at the 5-position.
  • Key Findings :
    • The boronate group facilitates Suzuki-Miyaura couplings, enabling rapid diversification into biaryl structures .
    • Used as an intermediate in cholinergic drugs for gastrointestinal disorders and organic electroluminescent devices .
3-Bromo-5-(3,4,5-Trimethoxyphenyl)Pyridine
  • Structure : Electron-rich trimethoxyphenyl substituent.
  • Key Findings :
    • Demonstrates potent tubulin polymerization activity (IC₅₀: 1.2 µM), attributed to the methoxy groups enhancing hydrophobic interactions .
    • Synthesized via Pd(PPh₃)₄-mediated coupling with 3,4,5-trimethoxybenzeneboronic acid .

Impact of Heterocyclic Substituents

3-Bromo-5-(3-Methyl-2-Thienyl)Pyridine
  • Structure : Thienyl group introduces sulfur heteroatoms.
  • Key Findings :
    • Predicted acidity (pKa: 2.19) and high density (1.496 g/cm³) due to sulfur’s polarizability, suggesting utility in charge-transfer materials .
    • Boiling point (299.5°C) exceeds fluorinated analogs, reflecting stronger intermolecular forces .
3-Bromo-2-Fluoro-5-(Trifluoromethyl)Pyridine
  • Structure : Multiple electronegative groups (Br, F, CF₃).
  • Key Findings :
    • Extreme electron deficiency enhances reactivity in nucleophilic aromatic substitution .
    • Used in agrochemical and pharmaceutical intermediates for its stability under harsh conditions .

Structural and Computational Insights

  • Crystal Structures : XRD analysis of 3-bromo-5-(2,5-difluorophenyl)pyridine reveals a planar pyridine ring with dihedral angles of 15.2° between pyridine and aryl planes, minimizing steric strain . In contrast, the boronate derivative shows a distorted geometry due to steric bulk from the dioxaborolane ring .
  • DFT Studies: Fluorinated alkyl substituents (e.g., 2-fluoropropan-2-yl) reduce HOMO-LUMO gaps (4.5–4.8 eV) compared to non-fluorinated analogs, enhancing charge transfer . Thienyl-substituted derivatives exhibit redshifted UV-Vis absorption due to extended π-conjugation .

Biological Activity

3-Bromo-5-(2-fluoropropan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features that may contribute to its biological activity. This article provides a detailed examination of its biological properties, potential applications, and relevant case studies.

Chemical Structure

The compound features a bromine atom and a fluorinated propan-2-yl group attached to a pyridine ring. This configuration is significant as fluorination often enhances biological activity and bioavailability in drug design.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of halogens (like bromine and fluorine) is known to enhance the activity against bacterial strains. A comparative study showed that derivatives of pyridine with halogen substitutions had increased efficacy against Gram-positive bacteria, suggesting that this compound may also exhibit similar effects.

Anticancer Properties

In vitro studies have demonstrated that pyridine derivatives can inhibit cancer cell proliferation. The introduction of fluorinated groups has been associated with improved interactions with biological targets. For example, fluorinated compounds have shown enhanced potency against various cancer cell lines, including breast and lung cancers. The specific mechanism often involves the inhibition of key enzymes involved in cell division and survival pathways .

Case Studies

  • Case Study on Anticancer Activity :
    A study focused on a series of pyridine derivatives, including this compound, evaluated their cytotoxic effects on human cancer cell lines. Results indicated that this compound exhibited an IC50 value significantly lower than non-fluorinated analogs, suggesting improved efficacy due to the fluorinated substituent .
  • Biodistribution Studies :
    Biodistribution studies conducted on similar compounds revealed that fluorination affects the pharmacokinetics significantly. Increased brain penetration was noted in some studies, which could imply potential for treating central nervous system disorders . This characteristic is particularly valuable for developing therapies for diseases like glioblastoma.

Data Table: Biological Activity Summary

Activity TypeAssessed CompoundResultReference
AntimicrobialThis compoundSignificant activity against Gram-positive bacteria
AnticancerThis compoundIC50 < non-fluorinated analogs
Brain PenetrationFluorinated pyridine derivativesEnhanced CNS bioavailability

Q & A

Q. What are the common synthetic routes for 3-bromo-5-(2-fluoropropan-2-yl)pyridine?

Methodological Answer:

  • Halogenation and Fluorination Strategies : Start with a pyridine precursor substituted at the 5-position. Introduce the 2-fluoropropan-2-yl group via nucleophilic substitution or radical fluorination. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with a boronic ester/acid at the 5-position and a bromine precursor. Ensure palladium catalysts (e.g., Pd(PPh₃)₄) and optimized base/ligand systems (e.g., K₂CO₃ in THF/H₂O) to enhance regioselectivity .
  • Validation : Confirm regiochemistry via 1H^1 \text{H}-NMR (e.g., splitting patterns for fluorinated isopropyl groups) and mass spectrometry for molecular weight verification .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

  • Spectroscopy :
    • 1H^1 \text{H}- and 19F^{19} \text{F}-NMR to identify fluorine coupling and bromine-induced deshielding effects.
    • IR spectroscopy to detect C-F stretches (~1100–1200 cm1^{-1}) and pyridine ring vibrations.
  • X-ray Crystallography : Use SHELX programs for structure refinement. The fluorinated isopropyl group may introduce steric effects, requiring high-resolution data for accurate bond-length analysis .
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 248.0 for C8_8H8_8BrFN) .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer:

  • Bromine as a Leaving Group : The 3-bromo substituent is highly reactive in palladium-catalyzed couplings (e.g., Suzuki, Heck). Use Pd(dba)2_2 with SPhos ligand for sterically hindered systems .
  • Fluorine Stability : The 2-fluoropropan-2-yl group is electron-withdrawing, which may reduce pyridine ring basicity. Monitor for unintended dehalogenation under strong reducing conditions (e.g., LiAlH4_4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Screening : Test air-stable precatalysts (e.g., Pd(OAc)2_2) with bulky ligands (XPhos) to prevent oxidative addition bottlenecks.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance solubility and reaction rates. Additives like TBAB (tetrabutylammonium bromide) may enhance ionic interactions .
  • Controlled Experiments : Use design of experiments (DoE) to assess temperature, catalyst loading, and stoichiometry. For example, a 10°C increase may reduce reaction time by 30% without side-product formation .

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

  • Density Functional Theory (DFT) Calibration : Compare calculated 19F^{19} \text{F}-NMR chemical shifts (using B3LYP/6-31G*) with experimental data. Adjust basis sets for fluorine atoms to account for electron correlation effects .
  • Dynamic Effects : Investigate rotational barriers of the fluorinated isopropyl group via variable-temperature NMR. If computational models assume static structures, discrepancies may arise from conformational flexibility .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

Methodological Answer:

  • Bioisosteric Replacement : Replace the 2-fluoropropan-2-yl group with trifluoromethyl or cyclopropyl moieties to modulate lipophilicity (logP) and target binding. Use QSAR models to predict ADMET properties .
  • Fragment-Based Screening : Employ the compound as a core scaffold in fragment libraries. Screen against kinases or GPCRs using SPR (surface plasmon resonance) to identify high-affinity hits .

Q. How can computational modeling predict the compound’s interactions in catalytic systems?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with palladium catalysts. Focus on the bromine-Pd bond distance (ideal: 2.3–2.5 Å) and ligand steric maps .
  • Mechanistic Studies : Apply DFT to map the catalytic cycle (oxidative addition, transmetallation). Identify rate-limiting steps (e.g., reductive elimination) and propose ligand modifications to lower activation energy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.